Product packaging for 4-Guanidinophenylalanine(Cat. No.:CAS No. 2776-36-5)

4-Guanidinophenylalanine

Cat. No.: B8814979
CAS No.: 2776-36-5
M. Wt: 222.24 g/mol
InChI Key: FYMNTAQFDTZISY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Proteinogenic Amino Acids in Bioactive Compound Design

The use of NPAAs offers a powerful strategy to overcome some of the limitations of natural peptides as therapeutic agents. nih.gov

While proteins are fundamental to most physiological processes, they are constructed from a limited set of only 20 standard amino acids. rsc.org The incorporation of NPAAs into protein structures allows for the development of proteins with enhanced stability and new functions. rsc.org This expansion of the amino acid vocabulary is a key area of interest in protein engineering and drug discovery. rsc.org NPAAs can be introduced into peptides and proteins to add new chemical functionalities and physical properties not found in their natural counterparts. rsc.org

Peptides composed solely of natural amino acids often face challenges in biological systems, such as poor stability. nih.gov Introducing NPAAs can significantly improve a peptide's stability, potency, permeability, and bioavailability. nih.govresearchgate.net These modifications are crucial for developing peptide-based drugs with better pharmacokinetic properties. nih.gov Furthermore, modified amino acids serve as valuable tools for probing protein structure and function, studying molecular interactions, and developing imaging agents. rsc.orgmdpi.com

Expanding the Amino Acid Repertoire in Peptide and Protein Engineering

Conceptual Framework of 4-Guanidinophenylalanine within Arginine Mimicry

This compound is specifically designed to mimic the amino acid arginine. This mimicry is central to its application in biochemical and medicinal research.

The key feature of this compound is the placement of a guanidino group at the para position of the phenylalanine ring. nih.gov This specific positioning creates an analog of arginine. The guanidino group of arginine is crucial for many biological interactions, and by placing it on a phenyl ring, this compound can engage in similar interactions. plos.orgvulcanchem.com

As an arginine analogue, this compound can participate in polar interactions within the active sites of enzymes. plos.org For example, in studies with the enzyme huPA-H99Y, this compound inserted into the S1 pocket and formed polar interactions with key residues like Asp189, Ser190, and Gly218, similar to arginine. plos.org However, the substitution is not always straightforward. In some cases, replacing arginine with this compound has led to a decrease in the desired activity, suggesting that while it is a good mimic, the subtle structural and electronic differences can be significant. acs.orgnih.gov For instance, in studies of the parathyroid hormone (PTH) receptor, peptides with this compound showed very low activity compared to the natural arginine-containing peptide. acs.orgnih.gov This highlights that the specific context of the molecular environment is critical for the successful mimicry of arginine by this compound. acs.orgnih.gov

The table below summarizes the comparative activity of Arginine and its analogues in a study on the parathyroid hormone (PTH) receptor.

Amino Acid at Residue 20Relative AC-Stimulating Ability
Arginine (Arg)High (Natural)
(S)-4-piperidyl-(N-amidino)glycine (PipGly)< 20% of Arg
Norleucine (Nle)< 20% of Arg
Citrulline (Cit)< 20% of Arg
Ornithine (Orn)< 20% of Arg
L-(4-guanidino)phenylalanineVery low or negligible
Lysine (B10760008) (Lys)Very low or negligible
Glutamic acid (Glu)Very low or negligible
Alanine (B10760859) (Ala)Very low or negligible
Glutamine (Gln)Very low or negligible
(S)-2-amino-4-[(2-amino)pyrimidinyl]butanoic acidVery low or negligible

Table 1. Comparative activity of Arginine and its analogues in a study on the parathyroid hormone (PTH) receptor. acs.orgnih.gov

Structural Rationale for Guanidino Group Incorporation at the Para Position

Historical Context and Evolution of Research on this compound in Specialized Chemical and Biological Systems

The use of this compound and other NPAAs has grown from early chemical modifications of proteins to sophisticated techniques for their site-specific incorporation. mdpi.com Initially, research focused on creating peptide inhibitors for enzymes like serine proteases, where the P1 residue is often arginine. plos.org Substituting arginine with this compound in these inhibitors was found to sometimes improve affinity. plos.org For example, in variants of the inhibitor mupain-1, this substitution led to a 2- to 10-fold improvement in affinity for its target. plos.org More recently, research has expanded to include its use in developing stapled peptides for applications in cancer research, where it can be incorporated to enhance the properties of peptide therapeutics. nih.gov The commercial availability of protected forms of this compound, such as Fmoc-L-4-guanidino-phenylalanine(N, N′-di-Boc)-OH, has facilitated its use in solid-phase peptide synthesis. plos.org

The table below provides a summary of key research findings involving this compound.

Research AreaKey FindingReference
Serine Protease InhibitionSubstitution of P1 Arginine with this compound in mupain-1 improved affinity 2- to 10-fold. plos.org
Parathyroid Hormone ReceptorPeptides with this compound at a key position showed very low or negligible activity. acs.orgnih.gov
Peptide TherapeuticsIncorporated into stapled peptides to enhance their properties for applications like interfering with DNA double-strand break repair. nih.gov
Flavivirus Protease InhibitionIncorporation into inhibitors for West Nile and Dengue virus proteases resulted in reduced potency. tandfonline.com

Table 2. Summary of detailed research findings on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O2 B8814979 4-Guanidinophenylalanine CAS No. 2776-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2776-36-5

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(diaminomethylideneamino)phenyl]propanoic acid

InChI

InChI=1S/C10H14N4O2/c11-8(9(15)16)5-6-1-3-7(4-2-6)14-10(12)13/h1-4,8H,5,11H2,(H,15,16)(H4,12,13,14)/t8-/m0/s1

InChI Key

FYMNTAQFDTZISY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=C(N)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=C(N)N

Origin of Product

United States

Synthetic Strategies for 4 Guanidinophenylalanine and Its Derivatives

Methodologies for the Preparation of 4-Guanidinophenylalanine

The preparation of this compound can be approached through several synthetic routes, ranging from traditional organic reactions to more specialized stereoselective methods.

Classical Organic Synthesis Approaches to the Guanidino Phenyl Moiety

The construction of the guanidino phenyl moiety, the core of this compound, has traditionally relied on established organic synthesis reactions. nih.gov These methods often involve the transformation of an amino group on a phenylalanine precursor into a guanidine (B92328) group.

Common strategies for guanidinylation include the use of various reagents that can react with an amine to form the guanidinium (B1211019) group. researchgate.net These guanylating agents can include:

Cyanamides: Reaction of an amine with a cyanamide (B42294) derivative is a foundational method for forming guanidines. researchgate.netresearchgate.net

Thioureas and Isothioureas: These sulfur-containing compounds serve as effective precursors to guanidines through reaction with amines. nih.govresearchgate.net

Carbodiimides: Carbodiimides are widely used reagents in organic synthesis and can efficiently convert amines to guanidines. nih.govresearchgate.net

Pyrazole-1-carboximidamides and Amidine Sulfonic Acids: These represent other classes of reagents employed for the introduction of the guanidine functionality. nih.govresearchgate.net

A general representation of these classical approaches is the reaction of an amine with a suitable guanylating agent. ineosopen.org For instance, the synthesis can start from a protected 4-aminophenylalanine derivative, where the amino group is then converted to the guanidine. N-acylation of guanidino-protected (4-amino)phenylguanidine and related compounds with various reagents is a documented strategy. pnas.org These classical methods, while effective, can sometimes require harsh reaction conditions and may result in moderate yields, necessitating significant purification. nih.govresearchgate.net

Guanylating Agent ClassExample Reagent
CyanamidesCyanamide
ThioureasThiourea
IsothioureasS-Alkylisothioureas
CarbodiimidesN,N'-Diisopropylcarbodiimide (DIC)
Pyrazole DerivativesPyrazole-1-carboximidamide
Amidine Sulfonic AcidsFormamidine-sulfonic acid

Stereoselective Synthesis of Enantiopure this compound

Achieving a specific stereochemistry is crucial for the biological activity of many pharmaceutical compounds. Therefore, the stereoselective synthesis of enantiopure this compound is of significant interest. This involves synthetic strategies that produce a single enantiomer (either L- or D-form) of the amino acid. ethz.ch

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes naturally occurring enantiopure starting materials, such as amino acids or sugars, which already possess the desired stereochemistry. ethz.chub.edu The synthesis then proceeds while preserving this stereocenter.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical appendage that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.chub.edu After the desired stereocenter is created, the auxiliary is removed. ub.edursc.org

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch This can involve the use of enzymes or chiral metal complexes. wur.nl

Resolution: In this method, a racemic mixture of the compound is separated into its individual enantiomers. ethz.ch This can be achieved through various techniques, including chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent. wur.nl

For this compound, a stereoselective synthesis might start with an enantiopure precursor of 4-nitrophenylalanine, which is then elaborated to the final product while maintaining its stereochemical integrity. googleapis.com The use of stereoselective reactions ensures the production of a single, biologically active isomer. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for assembling peptides in a laboratory setting. abyntek.combachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. bachem.comnih.gov The incorporation of non-standard amino acids like this compound into a peptide sequence using SPPS requires specific protocols and considerations. google.com

The general SPPS cycle consists of the following steps:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide. bachem.com

Washing: Rinsing the resin to remove excess reagents and byproducts. bachem.com

Coupling: Addition of the next protected amino acid, which is activated to facilitate the formation of a peptide bond. bachem.com

Washing: Another washing step to remove unreacted reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. nih.gov

Fmoc-Based SPPS Protocols for this compound Integration

The most widely used chemistry in SPPS is the Fmoc/tBu strategy. du.ac.in This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. du.ac.in The side chains of the amino acids are protected with acid-labile groups, such as tert-butyl (tBu). du.ac.in

For the incorporation of this compound, a derivative such as Fmoc-L-Phe(4-guanidino-Boc2)-OH is often used. lookchem.com In this building block, the α-amino group is protected by Fmoc, and the guanidino group on the phenyl ring is protected by two tert-butoxycarbonyl (Boc) groups. lookchem.com This dual protection of the guanidino group is crucial to prevent side reactions during peptide synthesis.

A typical Fmoc-SPPS protocol for integrating this compound would involve:

Swelling the resin in a suitable solvent like dimethylformamide (DMF). csic.es

Removing the Fmoc group from the resin-bound peptide chain using a solution of piperidine (B6355638) in DMF. nih.gov

Washing the resin thoroughly with DMF. csic.es

Coupling the Fmoc-L-Phe(4-guanidino-Boc2)-OH using a coupling reagent. lookchem.com

Washing the resin to remove excess reagents. csic.es

This cycle is then repeated for the subsequent amino acids in the sequence. researchgate.net

Optimization of Coupling Conditions and Side-Chain Protection Strategies

The efficiency of peptide synthesis can be affected by factors such as the aggregation of the growing peptide chain and difficult coupling steps. sigmaaldrich.com Optimization of coupling conditions and the choice of protecting groups are therefore critical.

Coupling Reagents: A variety of coupling reagents are available to promote the formation of the peptide bond. These include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress racemization. nih.gov

Uronium/Aminium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and widely used for coupling amino acids, including sterically hindered ones. sigmaaldrich.compeptide.com

Longer coupling times or double coupling (repeating the coupling step) may be necessary for difficult sequences. sigmaaldrich.com

Coupling ReagentAdditiveKey Features
DICHOBt, OxymaCost-effective, but can lead to racemization if not used with an additive.
HATU-Highly efficient, especially for difficult couplings.
HBTUHOBtA common and effective coupling reagent.
PyBOP-Useful for sterically hindered amino acids.

Strategies to Overcome Aggregation: Peptide chain aggregation can hinder reagent access and lead to incomplete reactions. sigmaaldrich.com Strategies to mitigate this include:

Using specialized resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG). sigmaaldrich.com

Employing chaotropic salts like LiCl or KSCN in the solvent to disrupt secondary structures. sigmaaldrich.com

Using solvents with high polarity, such as DMSO or NMP. sigmaaldrich.com

Incorporating backbone-protecting groups like Dmb or Hmb to disrupt interchain hydrogen bonding. sigmaaldrich.com

Solution-Phase Synthesis and Fragment Condensation Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, remains a valuable technique, particularly for the large-scale production of shorter peptides. abyntek.combachem.com In LPPS, the reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step. nih.gov

Solution-phase synthesis offers the advantage of direct monitoring of the reaction progress by techniques like HPLC. bachem.com However, it is generally a slower and more labor-intensive process compared to SPPS, and the solubility of the growing peptide chain can become a limiting factor. bachem.com

For the synthesis of larger peptides or proteins, a fragment condensation approach can be employed. nih.gov This strategy involves the synthesis of several smaller peptide fragments, either by SPPS or LPPS, which are then coupled together in solution. nih.govias.ac.in This convergent approach can be more efficient than the linear, stepwise synthesis of a long peptide chain. csic.es The synthesis of this compound-containing peptide fragments could be achieved, followed by their condensation to yield the final, larger peptide.

Chemoenzymatic Synthesis of this compound-Containing Peptides

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful strategy that combines the flexibility of chemical peptide synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. uva.nlacs.org This approach is particularly advantageous for the synthesis of complex peptides, such as those containing non-proteinogenic amino acids like this compound. By leveraging enzymes as catalysts, CEPS minimizes the need for extensive side-chain protection and reduces the risk of racemization, which can be challenges in purely chemical synthesis methods. uva.nlacs.org Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under either thermodynamically or kinetically controlled conditions. uva.nl

In the context of incorporating this compound, a key strategy involves the use of "inverse substrates" for trypsin and trypsin-like enzymes. nih.govpharm.or.jpnih.gov In a typical trypsin-catalyzed hydrolysis, the enzyme recognizes and cleaves at the C-terminus of basic amino acids like arginine or lysine (B10760008). In the inverse substrate concept, the recognition moiety, a guanidino group, is part of the leaving group of an acyl donor, such as a N-protected amino acid 4-guanidinophenyl ester. nih.govpharm.or.jpnih.gov This allows the enzyme to catalyze the formation of a peptide bond between the N-protected amino acid and a nucleophilic amino acid or peptide. This method is advantageous because the resulting peptide product is not a substrate for the enzyme and is therefore resistant to subsequent enzymatic hydrolysis. nih.gov

Engineered proteases, or ligases, have been developed to further enhance the efficiency and substrate scope of chemoenzymatic synthesis. Trypsiligase, a variant of trypsin, has been specifically designed for efficient peptide ligation and recognizes peptidyl-4-guanidinophenyl esters (OGp) as substrate mimetics, leading to a kinetic preference for aminolysis over hydrolysis. nih.govnih.gov This allows for the efficient and site-specific modification of proteins and the synthesis of peptides. nih.govnih.gov

Another class of engineered enzymes with broad applicability in CEPS is derived from subtilisin. sigmaaldrich.com Omniligase-1, a fourth-generation variant of peptiligase, exhibits exceptionally broad substrate specificity. sigmaaldrich.combiorxiv.org It catalyzes the ligation between a peptide ester (the acyl donor) and a peptide amine (the acyl acceptor) and tolerates a wide variety of amino acids at the key recognition sites (P1' and P2' of the nucleophile), including non-proteinogenic ones. uva.nlbiorxiv.org While specific data on the use of this compound with Omniligase-1 is not extensively detailed, its known tolerance for diverse substrates makes it a promising candidate for the synthesis of peptides containing this unnatural amino acid. uva.nliris-biotech.de The ligation efficiency with Omniligase-1 is highly dependent on the amino acid sequence at the ligation junction. iris-biotech.de

Research Findings on Trypsin-Catalyzed Synthesis

Research has demonstrated the feasibility of using trypsin for the synthesis of dipeptides where 4-guanidinophenyl esters serve as the acyl donor. In these studies, N-Boc-protected amino acids are activated as p-guanidinophenyl esters and coupled with an amino acid p-nitroanilide as the acyl acceptor. One study utilized trypsin from Pacific cod (Gadus macrocephalus), which was found to effectively catalyze the synthesis of various dipeptides. The results indicated that the p-guanidinophenyl ester is a practical substrate for this enzymatic coupling. nih.gov

For example, the coupling of N-Boc-L-Alanine-p-guanidinophenyl ester with L-Alanine p-nitroanilide resulted in a 60% yield of the corresponding dipeptide, N-Boc-L-Ala-L-Ala-pNA. nih.gov It has also been noted that Streptomyces griseus trypsin can be a more efficient catalyst than bovine trypsin for such reactions. nih.gov

Below is a table summarizing the results from a study on Pacific cod trypsin-catalyzed dipeptide synthesis using various N-Boc-amino acid p-guanidinophenyl esters.

Acyl Donor (N-Boc-AA-OpGu)Acyl AcceptorProduct (N-Boc-AA-AA'-pNA)Yield (%)Reference
N-Boc-Gly-OpGuL-Ala-pNAN-Boc-Gly-L-Ala-pNA40 nih.gov
N-Boc-L-Ala-OpGuL-Ala-pNAN-Boc-L-Ala-L-Ala-pNA60 nih.gov
N-Boc-D-Ala-OpGuL-Ala-pNAN-Boc-D-Ala-L-Ala-pNA75 nih.gov
N-Boc-L-Val-OpGuL-Ala-pNAN-Boc-L-Val-L-Ala-pNA25 nih.gov
N-Boc-L-Leu-OpGuL-Ala-pNAN-Boc-L-Leu-L-Ala-pNA46 nih.gov
N-Boc-L-Ile-OpGuL-Ala-pNAN-Boc-L-Ile-L-Ala-pNA20 nih.gov
N-Boc-L-Phe-OpGuL-Ala-pNAN-Boc-L-Phe-L-Ala-pNA30 nih.gov
N-Boc-L-Pro-OpGuL-Ala-pNAN-Boc-L-Pro-L-Ala-pNA20 nih.gov

Table generated from data in "Simple Preparation of Pacific Cod Trypsin for Enzymatic Peptide Synthesis". nih.gov

Integration of 4 Guanidinophenylalanine into Peptidic and Non Peptidic Architectures

Peptidomimetic Design Incorporating 4-Guanidinophenylalanine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are modified to enhance properties such as stability and bioavailability. wikipedia.org The incorporation of this compound into peptidomimetic structures is a strategic approach to improve their therapeutic potential. nih.gov

The guanidinium (B1211019) group of this compound plays a pivotal role in enhancing binding affinity and selectivity. This positively charged group can engage in multiple hydrogen bonds and electrostatic interactions with negatively charged or polar residues in the binding pocket of a target protein. nih.gov This is particularly advantageous when targeting enzymes like serine proteases, which often have a negatively charged aspartate or glutamate (B1630785) residue in their S1 pocket to recognize basic amino acids like arginine. au.dk

The design of peptidomimetics often involves the strategic placement of this compound to optimize these interactions. By replacing a natural arginine or lysine (B10760008) residue with this compound, the binding can be strengthened due to the specific geometry and electronic distribution of the guanidinium group. au.dknih.gov Furthermore, the rigid phenyl ring of this compound can contribute to a more defined orientation of the guanidinium group, leading to improved selectivity for the target enzyme over other related proteins. au.dknih.gov

The introduction of this compound into a peptide sequence can impose significant conformational constraints, leading to a more rigid and pre-organized structure. nih.govmdpi.com This rigidity can be beneficial for several reasons. A conformationally constrained peptide is more likely to adopt the specific three-dimensional shape required for binding to its target, reducing the entropic penalty associated with binding. acs.org This can translate to higher binding affinity.

The phenyl ring of this compound contributes to this rigidity through steric hindrance, limiting the rotational freedom of the peptide backbone. This can help to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for molecular recognition. mdpi.com The conformational constraints imposed by this compound can therefore be a key design element in creating potent and selective peptidomimetic inhibitors. researchgate.net

Design Principles for Enhanced Target Binding Affinity and Selectivity

Cyclic Peptide Architectures Featuring this compound

Cyclic peptides represent a class of molecules that often exhibit enhanced stability and binding affinity compared to their linear counterparts. The incorporation of this compound into cyclic peptide architectures has proven to be a successful strategy for developing potent enzyme inhibitors. nih.gov

Cyclization dramatically reduces the conformational flexibility of a peptide, pre-organizing it into a bioactive conformation. nih.govmdpi.com This reduction in flexibility can lead to a significant increase in binding affinity by minimizing the entropic cost of binding. acs.org When this compound is part of a cyclic structure, its orientation is further constrained, which can lead to a more precise and stronger interaction with the target protein. au.dk

The cyclic scaffold can also protect the peptide from enzymatic degradation, increasing its half-life in biological systems. researchgate.net The combination of conformational constraint and proteolytic stability makes cyclic peptides containing this compound attractive candidates for therapeutic development. researchgate.netresearchgate.net

A notable example of a cyclic peptidic enzyme inhibitor featuring this compound is a variant of mupain-1, an inhibitor of urokinase-type plasminogen activator (uPA). nih.gov In one study, replacing the original arginine residue at the P1 position of mupain-1 with this compound resulted in a two-fold increase in affinity for murine uPA. au.dkresearchgate.net This enhancement is attributed to the optimized interactions of the guanidinium group within the S1 pocket of the enzyme. au.dk

Another study focused on developing inhibitors for furin, a serine protease involved in various pathological conditions. acs.org By employing a combinatorial chemistry approach with a peptide library based on the sunflower trypsin inhibitor-1 (SFTI-1) scaffold, researchers identified potent cyclic furin inhibitors. acs.org The library included this compound as one of the non-natural amino acids, highlighting its importance in the discovery of novel and potent enzyme inhibitors.

Table 1: Inhibition of muPA by Mupain-1 Variants

Peptide Name Sequence Ki (μM) for muPA wt
Mupain-1 CPAYSRYLDC 0.550
Mupain-1-12 CPAYS[4-guanidino-phenyl-alanine]YLDC 0.280

Data sourced from a study on cyclic peptidic serine protease inhibitors. au.dk

Impact of Cyclization on Peptidic Ligand Conformation and Interaction

Non-Peptidic Small Molecule Design Utilizing this compound Moieties

The structural features of this compound that make it a valuable component of peptides and peptidomimetics can also be exploited in the design of non-peptidic small molecules. frontiersin.org The guanidinophenyl group can serve as a key pharmacophore that mimics the side chain of arginine, enabling strong and specific interactions with biological targets. google.com

In the design of non-peptidic inhibitors, the 4-guanidinophenyl moiety is often attached to a non-peptidic scaffold that is designed to present the guanidinium group in the optimal orientation for binding. This approach has been used to develop inhibitors for various enzymes, including serine proteases. nih.govfrontiersin.org The advantage of non-peptidic small molecules is that they can often overcome the limitations of peptides, such as poor oral bioavailability and rapid clearance. nih.gov While direct examples of marketed drugs are still emerging, the use of the this compound structural motif in the design of non-peptidic small molecules remains an active area of research in medicinal chemistry. rsc.orgnih.govajchem-a.com

Polymer and Supramolecular Assembly Incorporations of this compound Derivatives

The unique properties of the guanidinium group, such as its strong basicity and ability to form multiple hydrogen bonds, make this compound (Gpa) an attractive building block for the construction of advanced functional materials. Its incorporation into polymeric and supramolecular structures allows for the creation of architectures with tailored properties and functionalities.

Engineering Functional Polymers with Guanidinophenylalanine Side Chains

The introduction of functional groups into polymer structures is a key strategy for developing materials with specific properties such as bioactivity, metal chelation, and stimuli-responsiveness. mdpi.com The side chains of polymers play a crucial role, as their modification can directly impact the optical, electronic, structural, and electrical properties of the material. nih.gov The process of attaching polymer side chains to a main polymer backbone is known as polymer grafting. mdpi.com This can be achieved through several methods, including "grafting to," where pre-formed polymer chains are attached to a backbone; "grafting from," where polymer chains are grown from initiation sites on the backbone; and "grafting through," which involves the polymerization of macromonomers. nih.gov

The incorporation of Gpa into polymer side chains imparts the distinct characteristics of the guanidinium group to the macromolecule. The guanidinium moiety is a versatile functional group known for its role in biological systems, particularly in the arginine side chain of proteins, where it facilitates interactions with nucleic acids, carbohydrates, and other proteins through hydrogen bonding and electrostatic interactions. nih.gov By analogy, polymers functionalized with Gpa can be designed to interact with various biological and chemical entities.

Functional polymers can be synthesized through direct polymerization of monomers containing the desired functional group or by modifying a pre-existing polymer. nih.govscienceopen.com For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with well-defined architectures and functionalities, suitable for biomedical applications. sigmaaldrich.com This method allows for the synthesis of polymers with functional groups like carboxylic acids, azides, and amines, which can serve as precursors for further modifications. sigmaaldrich.com

While direct polymerization of a Gpa-containing monomer is a viable route, post-polymerization modification offers a versatile alternative. nih.gov This "grafting onto" approach circumvents potential issues related to the polymerization of complex monomers. nih.gov A common strategy involves preparing a polymer with reactive sites that can be subsequently coupled with a Gpa derivative. For example, a polymer with activated ester or halide groups can react with the amino group of this compound to form stable covalent bonds, effectively grafting the Gpa moiety onto the polymer side chains.

The table below summarizes different approaches for engineering functional polymers, which can be adapted for incorporating Gpa side chains.

Polymer Synthesis/Modification MethodDescriptionPotential for Gpa Incorporation
Direct Polymerization Polymerization of monomers that already contain the this compound moiety.Allows for precise control over the monomer sequence and distribution of functional groups.
Post-Polymerization Modification ("Grafting to") A pre-formed polymer backbone with reactive functional groups is reacted with a this compound derivative. nih.govA versatile method that avoids the complexities of polymerizing bulky, functionalized monomers. nih.gov
"Grafting from" A macroinitiator based on a peptide or protein containing Gpa could be used to initiate polymerization. rsc.orgEnables the growth of polymer chains directly from the Gpa-containing backbone.
Ring-Opening Polymerization Polymerization of cyclic monomers can lead to macromolecules with heteroatoms in the main chain, to which Gpa could be attached as a side chain. eolss.netOffers a route to polymers with diverse backbone structures.

Supramolecular Assemblies Driven by Guanidinium-Anion Interactions

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. doi.org The guanidinium group of this compound is an excellent functional motif for directing the formation of such assemblies due to its strong and specific interactions with various anions. au.dk

The planar, Y-shaped structure of the guanidinium cation allows it to act as a versatile binding site, forming multiple hydrogen bonds with complementary anions, particularly oxoanions like carboxylates, phosphates, and sulfates. nih.govnih.govresearchgate.net These interactions are fundamental in biological recognition processes, such as the binding of arginine-rich proteins to phosphorylated substrates or DNA. nih.gov In synthetic systems, these specific binding properties are harnessed to create organized supramolecular structures.

The formation of these assemblies is driven by a combination of electrostatic attraction and hydrogen bonding. Theoretical studies have shown that the guanidinium cation can form stable 1:1 and 2:1 complexes with anions like chloride and sulfate (B86663). nih.gov The stability of these interactions can be tuned by the solvent environment; they are particularly strong in apolar media but can persist in more polar solvents, which is relevant for biological applications. au.dk

The incorporation of Gpa derivatives into larger molecular or macromolecular scaffolds enables the construction of complex supramolecular architectures. For example, molecules containing multiple Gpa residues can act as receptors that bind to anionic guest molecules or surfaces, leading to the formation of well-defined assemblies. These assemblies can take various forms, from simple host-guest complexes to extended networks and nanostructures.

Research has demonstrated that multivalent interactions, where multiple guanidinium groups interact with multiple anionic sites, lead to a significant enhancement in binding affinity and specificity. This cooperative effect is crucial for the stability of the resulting supramolecular structures. The principles of guanidinium-anion pairing have been successfully applied to create receptors for a variety of oxoanions. nih.gov

The table below details the key interactions involving the guanidinium group that drive the formation of supramolecular assemblies.

Type of InteractionDescriptionRelevance to Gpa Assemblies
Guanidinium-Carboxylate Strong bidentate hydrogen bonding between the guanidinium group and the two oxygen atoms of a carboxylate group.A primary driving force for the assembly of Gpa derivatives with carboxylate-containing molecules and materials.
Guanidinium-Phosphate Multiple hydrogen bonds form between the guanidinium group and the phosphate (B84403) anion. This interaction is vital in biological systems for protein-DNA and protein-protein recognition. researchgate.netEnables the construction of bio-inspired assemblies and materials that can interact with phosphorylated biomolecules.
Guanidinium-Sulfate Strong binding interactions occur between the guanidinium cation and the sulfate anion, leading to the formation of stable complexes. nih.govCan be utilized to direct the self-assembly of Gpa-containing components in the presence of sulfate ions.
Anion-π Interactions Non-covalent force between an anion and an electron-deficient aromatic ring. sciensage.infoThe phenyl ring of Gpa can potentially participate in these interactions, contributing to the overall stability of the supramolecular structure.
π-π Stacking Attractive, non-covalent interactions between aromatic rings. doi.orgThe aromatic rings of Gpa derivatives can stack, providing an additional organizing force in the assembly process.

Advanced Applications in Biochemical Research and Engineering

Enzyme Substrate and Inhibitor Design Utilizing 4-Guanidinophenylalanine

The design of specific enzyme substrates and inhibitors is a cornerstone of biochemical research, enabling the detailed study of enzyme mechanisms and the development of therapeutic agents. This compound has proven to be a valuable building block in this endeavor, particularly in targeting serine proteases.

Serine Protease Inhibition Mechanisms and Specificity Profiling

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad (B1167595) involving a serine residue at the active site. mdpi.com They play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including cancer and thrombosis. mdpi.com The design of specific inhibitors for serine proteases is challenged by the high degree of similarity in their active sites. researchgate.net However, the regions outside the primary substrate-binding pocket (S1 pocket) are more variable, offering opportunities for engineering inhibitor specificity. researchgate.net

This compound is often used as an arginine mimetic to target the S1 pocket of trypsin-like serine proteases, which show a preference for cleaving peptide bonds C-terminal to basic amino acids like arginine and lysine (B10760008). researchgate.netnih.gov The guanidinium (B1211019) group of this compound can form strong interactions with the acidic residues typically found at the bottom of the S1 pocket of these enzymes.

Urokinase-type plasminogen activator (uPA) is a serine protease critically involved in cancer invasion and metastasis through the degradation of the extracellular matrix. frontiersin.orgijbs.com This makes it a significant target for anticancer drug development. researchgate.net Many uPA inhibitors incorporate amidine or guanidine (B92328) groups to interact with the S1 pocket of the enzyme. researchgate.net

Research has demonstrated that incorporating this compound into cyclic peptides can lead to potent and selective uPA inhibitors. researchgate.netau.dk For instance, the substitution of the P1 arginine residue in the cyclic peptide inhibitor mupain-1 with L-4-guanidinophenylalanine resulted in improved affinity for murine uPA. au.dk This enhancement was attributed to favorable interactions in both the S1 pocket and at exosite binding regions. au.dk

Inhibitor Type Target Enzyme Key Modification Effect on Affinity
Cyclic Peptide (mupain-1 variant)Murine uPASubstitution of P1 Arg with L-4-guanidinophenylalanineIncreased

This table summarizes the impact of incorporating L-4-guanidinophenylalanine into a cyclic peptide inhibitor of murine urokinase-type plasminogen activator (uPA).

The development of such inhibitors highlights the importance of targeting regions beyond the active site to achieve high specificity. researchgate.net Peptide-based inhibitors, including those containing this compound, often exhibit higher selectivity compared to small molecules due to their larger interaction surface with the protease. researchgate.net

Furin, a member of the proprotein convertase family of serine proteases, is involved in the processing of a wide range of proteins, including precursors of growth factors, hormones, and viral envelope proteins. nih.gov Its role in activating viral glycoproteins, such as the spike protein of SARS-CoV-2, has made it an attractive target for antiviral therapies. biorxiv.orgxiahepublishing.com

Furin recognizes and cleaves substrates at specific multibasic amino acid sequences, typically Arg-X-Lys/Arg-Arg↓. acs.org The design of furin inhibitors often involves peptidomimetics that mimic this recognition motif. The use of this compound in combinatorial peptide libraries has been explored to develop potent and stable furin inhibitors. nih.govacs.org In one such study, a library of cyclic peptides based on the sunflower trypsin inhibitor-1 (SFTI-1) scaffold was synthesized, incorporating various non-canonical amino acids, including this compound (Gnf), to probe the enzyme's specificity. nih.govacs.org

Library Component Purpose
This compound (Gnf)Arginine mimetic to explore P1-S1 interactions
Other non-canonical amino acidsTo probe specificity at various positions
Cyclic peptide scaffold (SFTI-1)To enhance stability and proteolytic resistance

This table outlines the components of a combinatorial library used for the development of furin inhibitors.

Dipeptidyl peptidase 3 (DPP3), a cytosolic metallopeptidase, plays a role in intracellular peptide catabolism. mdpi.com It cleaves dipeptides from the N-terminus of its substrates. mdpi.com The design of specific substrates and inhibitors for DPP3 is crucial for understanding its physiological functions. The synthetic substrate Arg-Arg-2-naphthylamide, which contains a guanidine group, was instrumental in the initial discovery and characterization of DPP3. mdpi.com This has inspired the design of inhibitors that incorporate a guanidiniocarbonyl-pyrrole moiety, mimicking the guanidinium group of arginine, coupled with a fluorophore to enable the monitoring of DPP3 activity. mdpi.com While direct use of this compound in published DPP3 inhibitor studies is less documented, the principle of utilizing a guanidinium group to target the enzyme's active site is a recurring theme.

Furin Protease Inhibition Strategies

Rational Design of Enzyme-Ligand Interactions for Modulated Activity

Rational design is a powerful strategy in protein engineering that leverages the understanding of protein structure-function relationships to create proteins with desired properties. nih.govlongdom.org This approach involves predicting the effects of specific amino acid substitutions and then introducing these changes via site-directed mutagenesis. nih.gov Computational tools, such as molecular dynamics simulations, are increasingly used to model and predict the outcomes of these modifications. longdom.org

The incorporation of non-canonical amino acids like this compound is a key aspect of rational design. wikipedia.org By replacing a natural amino acid with this compound, researchers can precisely alter the steric and electronic properties of a specific position within a peptide or protein. This allows for the fine-tuning of ligand binding affinity and specificity, ultimately leading to modulated enzyme activity. nih.gov The successful engineering of uPA inhibitors with enhanced affinity through the inclusion of this compound serves as a prime example of this strategy in action. au.dk

Protein Engineering and Design with this compound

Protein engineering aims to develop novel proteins with enhanced or new functions. wikipedia.org The introduction of non-canonical amino acids is a rapidly advancing area within this field, expanding the chemical diversity available for creating new protein structures and functions. biocompare.com

Site-Specific Incorporation of this compound into Proteins

The precise insertion of this compound (Gpa) into a protein's primary sequence is achieved through a powerful technique known as unnatural amino acid (UAA) mutagenesis. muni.cz This method utilizes an engineered system composed of an orthogonal aminoacyl-tRNA synthetase and its corresponding transfer RNA (tRNA). salk.edunih.gov This orthogonal pair functions independently of the host cell's native translational machinery, ensuring that the UAA is incorporated only at a specific, predetermined site. muni.cznih.gov

The process begins with the introduction of a unique codon, typically a nonsense or "stop" codon like amber (TAG), into the gene encoding the protein of interest at the desired location for Gpa insertion. nih.govnih.gov Concurrently, the orthogonal tRNA, which has been engineered to recognize this specific codon, and the orthogonal aminoacyl-tRNA synthetase, which specifically recognizes and attaches Gpa to that tRNA, are expressed in the host cell (e.g., E. coli, yeast, or mammalian cells). salk.edunih.govnih.gov When the ribosome encounters the unique codon during protein synthesis, the Gpa-loaded tRNA is recruited, leading to the incorporation of this compound into the growing polypeptide chain. muni.cz

This technology has been refined to improve efficiency, which can sometimes be a limiting factor in mammalian cells. salk.edu Enhancements include optimizing the recognition between the orthogonal tRNA and synthetase to increase the yield of the full-length protein containing the unnatural amino acid. salk.edu The ability to site-specifically incorporate Gpa allows researchers to introduce a novel chemical functionality into a protein with high precision, enabling detailed studies of protein structure and function.

Modulation of Protein Function and Stability through Unnatural Amino Acid Inclusion

The substitution of natural amino acids with this compound can significantly modulate a protein's function and stability. au.dk As a structural analog of arginine, Gpa can often substitute for it, but its unique properties can lead to altered biological activity. nih.govrusselllab.org

The guanidinium group of Gpa, like that of arginine, is positively charged and capable of forming multiple hydrogen bonds, which is crucial for interactions with negatively charged molecules like phosphates. russelllab.org However, the phenyl ring in Gpa introduces a more rigid and hydrophobic element compared to the flexible aliphatic chain of arginine. russelllab.org This difference can lead to altered binding affinities and specificities. For instance, substituting the P1 arginine residue with this compound in a peptide inhibitor of murine urokinase-type plasminogen activator (muPA), known as mupain-1, resulted in a variant with enhanced affinity. researchgate.net

Table 1: Impact of this compound Substitution on Protein Activity

Original Protein/PeptideTarget EnzymeOriginal P1 ResidueSubstituted ResidueObserved Effect on Affinity/Activity
Mupain-1Murine uPAArginineThis compound2-fold enhanced affinity researchgate.net
Upain-2Human uPAArginineThis compoundDecreased affinity researchgate.net
Parathyroid Hormone AnalogPTH ReceptorArginineL-(4-guanidino)phenylalanineNegligible activity nih.gov

Development of Chemical Probes and Biosensors Featuring this compound

The unique characteristics of this compound make it a valuable component in the design of chemical probes and biosensors for studying biological processes. nih.govclausiuspress.com These tools are designed to interact with specific targets and report on their presence or activity, often through a fluorescent or affinity-based signal. mdpi.comarchivepp.com

Activity-based probes (ABPs) are small molecules that covalently bind to the active form of an enzyme, providing a direct measure of its catalytic function. nih.gov The design of an ABP typically includes a reactive group (or "warhead") that forms the covalent bond, a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection. frontiersin.org

This compound can be incorporated into the recognition element of ABPs targeting proteases that recognize arginine residues at their substrate cleavage sites. Its guanidinium group mimics the key binding feature of arginine, while the phenyl group can be used to fine-tune selectivity and binding affinity. biorxiv.org The synthesis of peptide-based ABPs often involves solid-phase peptide synthesis, where amino acids, including unnatural ones like Gpa, are sequentially added to build a peptide chain that is then functionalized with the reactive group and reporter tag. rsc.org This modular approach allows for the creation of libraries of probes with varied recognition sequences to screen for optimal target engagement. frontiersin.org

Fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions within complex biological systems. thermofisher.comuniv-cotedazur.eu These probes consist of a fluorophore—a molecule that emits light upon excitation—attached to a targeting moiety. thermofisher.com Affinity probes, on the other hand, utilize a high-affinity binding ligand coupled to a tag (like biotin) to isolate and identify binding partners from complex mixtures.

The incorporation of this compound into peptides or small molecules can create highly specific targeting elements for these probes. For example, a peptide containing Gpa could be designed to bind to a specific protein kinase or protease. acs.orgnih.gov This peptide can then be conjugated to a fluorophore to create a fluorescent probe for imaging the localization and dynamics of the target protein in living cells. rsc.org Similarly, attaching a biotin (B1667282) tag would create an affinity probe to pull down the target protein and its interacting partners for identification by mass spectrometry. The development of fluorescent protein biosensors that incorporate unnatural amino acids is an emerging area, enabling the creation of sensors with novel sensing mechanisms that are genetically encodable. nih.gov

Design and Synthesis of Activity-Based Probes (ABPs)

Combinatorial Chemistry and Peptide Library Screening with this compound

Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of diverse molecules, known as a chemical library. jetir.orgijpsonline.com This approach, often coupled with high-throughput screening, accelerates the discovery of new molecules with desired biological activities. ijpsonline.com

The "split-and-mix" synthesis method is a cornerstone of combinatorial chemistry, allowing for the efficient generation of vast peptide libraries. ijpsonline.com In this process, a solid support (resin beads) is divided into multiple portions, and a different amino acid building block is coupled to each portion. The portions are then mixed together, redistributed, and the process is repeated with the next set of amino acids. This results in each bead carrying a unique peptide sequence.

Incorporating this compound into these libraries expands the chemical diversity beyond the 20 canonical amino acids. acs.orgnih.gov By including Gpa and other unnatural amino acids in the building block repertoire, libraries can be created to explore a wider range of chemical space, increasing the probability of identifying potent and selective ligands for a given biological target. vipergen.com For example, a peptide library was constructed using Gpa and other non-standard amino acids to screen for potent inhibitors of the protease furin. acs.orgnih.gov The screening of such libraries against a target of interest allows for the identification of "hit" compounds, which can then be further optimized. ijpsonline.com This approach has been successfully used to develop peptidic inhibitors for various serine proteases. acs.orgnih.gov

Deconvolution Strategies for Identifying Active Sequences

The identification of specific, highly active peptide sequences from vast combinatorial libraries is a significant challenge in drug discovery and biochemical research. creative-peptides.comnih.gov Deconvolution strategies are systematic processes designed to pinpoint these active "hit" compounds from millions of possibilities. nih.gov These methods often involve the use of positional scanning libraries (PSL) or a "split-and-mix" synthesis strategy, which allows for the rapid screening and subsequent identification of the most effective amino acid at each position of a peptide sequence. nih.govacs.orgnih.gov This iterative approach is crucial for efficiently navigating the enormous chemical space of a combinatorial library to discover novel inhibitors or substrates for target enzymes. acs.orgnih.gov

A prominent example of this strategy is the development of cyclic peptidic inhibitors for furin, a serine protease implicated in various diseases. acs.orgnih.gov Researchers utilized a combinatorial chemistry approach to identify the preferred amino acids at the P1, P2, P4, and P5 positions of a peptide scaffold based on the Sunflower Trypsin Inhibitor (SFTI-1). acs.orgnih.gov The process combines the chemical synthesis of peptide libraries with their iterative deconvolution through screening in solution. nih.gov

To create a diverse library for screening, a selection of proteinogenic and non-proteinogenic amino acids, including the arginine mimetic This compound (Gnf) , were incorporated. acs.orgnih.gov The inclusion of such analogs is a key strategy to explore a wider range of chemical properties and potential interactions with the target protein.

Table 1: Amino Acids Used in the Deconvolution of a Furin Inhibitor Library This table lists a selection of the amino acids incorporated into the combinatorial library for screening.

Amino Acid NameAbbreviationType
ArginineArgProteinogenic
D-Arginined-ArgNon-Proteinogenic
LysineLysProteinogenic
OrnithineOrnNon-Proteinogenic
HomoargininehArgNon-Proteinogenic
This compoundGnfNon-Proteinogenic
2-Amino-3-guanidinopropionic acidAgpNon-Proteinogenic
CitrullineCitNon-Proteinogenic
4-AminophenylalaninePhe(4-NH2)Non-Proteinogenic

Source: acs.orgnih.gov

The deconvolution process proceeded through a series of steps, where one position in the peptide sequence was systematically defined in each cycle. The initial library was composed of sublibraries where the amino acid at a specific position was fixed, while other variable positions contained an equimolar mixture of amino acids. acs.orgnih.gov Each sublibrary was then screened for its inhibitory activity against furin. acs.orgnih.gov

The iterative deconvolution unfolded as follows:

Deconvolution of P5: The first library consisted of 10 sublibraries, each with a different amino acid at the P5 position. acs.org Although several sublibraries showed comparable potency, the one with Arginine (Arg) at the N-terminus displayed the lowest enzyme activity and was therefore selected for the next stage. acs.orgnih.gov

Deconvolution of P4: With Arg fixed at P5, a new set of sublibraries was created to test different amino acids at the P4 position. acs.orgnih.gov The strongest inhibitory activity was observed for sublibraries containing Arg and Ornithine (Orn). acs.org A more detailed analysis revealed that Arg at P4 provided significantly stronger furin inhibition, leading to its selection. acs.orgnih.gov

Deconvolution of P2: The process was repeated for the P2 position, which revealed comparable preferences for Lysine (Lys) and its analog Ornithine. acs.orgnih.gov

Deconvolution of P1: In the final step, with Arg fixed at P5 and P4, and either Lys or Orn at P2, sublibraries were assessed to determine the optimal residue for the P1 position. acs.org The greatest inhibition was seen in sublibraries where Lys was at the P1 position. acs.orgnih.gov

This systematic process successfully narrowed down millions of potential combinations to identify the most potent peptide inhibitor sequence from the library. nih.govacs.org

Table 2: Summary of the Iterative Deconvolution Process for a Furin Inhibitor This table outlines the step-by-step selection of amino acids at different positions in the peptide sequence based on inhibitory activity against furin.

Deconvolution StepPosition AnalyzedAmino Acids Tested (Examples)Residue SelectedRationale for Selection
1P5Arg, d-Arg, hArg, LysArgSublibrary showed the lowest relative enzyme activity. acs.orgnih.gov
2P4Arg, Orn, othersArgProvided 2–4 times stronger inhibition than the next best candidate (Orn). acs.orgnih.gov
3P2Lys, Orn, othersLys/OrnBoth showed comparable preferences and strong activity. acs.orgnih.gov
4P1Arg, LysLysSublibraries with Lys at P1 were significantly more potent inhibitors. acs.orgnih.gov

Source: acs.orgnih.gov

This deconvolution strategy, applied to libraries containing diverse building blocks like This compound , exemplifies a powerful method for discovering lead compounds in modern biochemical and pharmaceutical research. creative-peptides.comacs.org

Molecular Recognition Mechanisms Involving 4 Guanidinophenylalanine

Non-Covalent Interactions Mediated by the Guanidinium (B1211019) Group

The guanidinium group is the primary driver of the molecular recognition capabilities of 4-Guanidinophenylalanine. This functional group is protonated at physiological pH, carrying a positive charge that is delocalized over its three nitrogen atoms. This charge distribution, combined with its planar geometry and multiple hydrogen bond donors, enables it to engage in a variety of potent non-covalent interactions that are fundamental to the stability and specificity of protein-ligand complexes. nih.govnih.gov These interactions include extensive hydrogen bonding networks, electrostatic salt bridges, and cation-π interactions. proteopedia.orgwikipedia.org The versatile nature of the guanidinium group allows it to form stable complexes with various biological targets, particularly those with negatively charged or aromatic binding pockets. nih.gov

Table 1: Non-Covalent Interactions Mediated by the Guanidinium Group of this compound
Interaction TypeInteracting Partner in ProteinDescription
Hydrogen BondingCarboxylate groups (Asp, Glu), backbone carbonyls, phosphate (B84403)/sulfate (B86663) groupsThe guanidinium group acts as a strong hydrogen bond donor, often forming bidentate (two-point) hydrogen bonds, which significantly enhances binding affinity and specificity. nih.govacademie-sciences.fr
Salt BridgeAnionic residues (Aspartate, Glutamate)An electrostatic interaction between the positively charged guanidinium group and negatively charged amino acid side chains, contributing to the overall stability of the complex. caltech.edu
Cation-π InteractionAromatic residues (Trp, Tyr, Phe)An electrostatic interaction between the guanidinium cation and the electron-rich face of an aromatic ring. proteopedia.org This interaction is crucial for binding in pockets lined with aromatic residues.

Hydrogen bonds are critical for the directionality and specificity of molecular recognition. muni.czbiorxiv.org The guanidinium group of this compound is an exceptional hydrogen bond donor. Its planar structure and the arrangement of its hydrogen atoms allow it to form multiple hydrogen bonds simultaneously. researchgate.net A particularly important interaction is the formation of bidentate or "forked" hydrogen bonds, where two hydrogens from the guanidinium group interact with the two oxygen atoms of a carboxylate group (from an aspartate or glutamate (B1630785) residue) or a phosphate group. nih.govacademie-sciences.fr This pattern creates a highly stable and specific interaction that is a hallmark of arginine and its mimics in biological systems. academie-sciences.fr In some protein-ligand complexes, derivatives of this compound have been observed forming hydrogen bonds with backbone carbonyl groups, such as the interaction with Gly216 in trypsin. nih.gov The formation of these extensive hydrogen bond networks is a primary reason for the high affinity of many guanidinium-containing ligands. biorxiv.orgnih.gov

Beyond hydrogen bonding, the positive charge of the guanidinium group facilitates two other key electrostatic interactions: salt bridges and cation-π interactions. nih.gov Salt bridges are formed between the cationic guanidinium group and anionic side chains of residues like aspartate and glutamate. caltech.edu

Hydrogen Bonding Networks in Protein-Ligand Complexes

Structural Determinants of Ligand-Receptor Binding Affinity

Understanding the precise structural basis of how this compound binds to its target is essential for explaining its affinity and for the rational design of new molecules. frontiersin.orgfrontiersin.org This is achieved through a combination of experimental techniques that provide high-resolution structural data and computational methods that simulate the dynamic nature of these interactions. frontiersin.org

X-ray crystallography is a powerful technique for visualizing molecular interactions at an atomic level. instruct-eric.org It provides a static snapshot of the ligand-receptor complex, revealing the precise bond distances, angles, and orientations of the interacting groups. up.pt For example, the X-ray crystal structure of a derivative, Nα-tosylated piperidide of 4-guanidino-phenylalanine (4-TGPAP), showed that it binds in an extended conformation within the active site of trypsin. nih.gov Another study on a potent inhibitor containing a guanidino group, 4-guanidino-Neu5Ac2en, complexed with influenza virus neuraminidase, determined the interactions with active site residues and solvent molecules with high accuracy, showing that the inhibitor binding displaced six water molecules without causing significant conformational changes to the protein. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that provides information about the structure, dynamics, and thermodynamics of protein-ligand interactions in solution, which is closer to the natural biological environment. d-nb.infoutoronto.ca NMR can be used to identify which parts of the protein and ligand are involved in binding and to measure binding affinities. researchgate.netnsf.gov Isotopic labeling of the protein or ligand can enhance the signals and allow for more detailed structural and dynamic studies. sigmaaldrich.com Unlike crystallography, NMR does not require the formation of a crystal and can capture the dynamic nature of the interaction, including the presence of lowly populated or transient conformational states that can be crucial for function. utoronto.ca

Computational methods, particularly molecular dynamics (MD) simulations, provide a dynamic picture of the molecular recognition process. mdpi.comarxiv.org MD simulations model the movements of atoms over time, allowing researchers to explore the conformational flexibility of both the ligand and the receptor and to understand the energetics of binding. arxiv.orgnih.gov These simulations can reveal the role of solvent molecules, such as water, in mediating or competing with protein-ligand interactions. nih.gov For instance, a combined crystallography and MD simulation study on serine proteases revealed a novel water-mediated mechanism that governs the specificity of this compound for certain proteases. nih.gov This study showed that a water exchange channel at the bottom of the S1 binding pocket, modulated by residue 190, is critical for the specific binding of this compound. nih.gov Computational modeling is also widely used to predict binding modes and affinities, screen virtual compound libraries, and guide the design of new inhibitors with improved properties. escholarship.orgnih.govmdpi.com

Table 2: Techniques for Characterizing this compound-Receptor Complexes
TechniqueInformation ObtainedKey Finding Example
X-ray CrystallographyHigh-resolution 3D structure of the complex, precise bond distances and angles. instruct-eric.orgup.ptDerivatives of this compound bind in an extended conformation to trypsin. nih.gov
NMR SpectroscopyBinding site identification, structural dynamics in solution, kinetic and thermodynamic parameters. d-nb.infoutoronto.caCan be used to obtain quantitative dose- and time-dependent ligand binding curves within living cells. d-nb.info
Molecular Dynamics (MD) SimulationsDynamic behavior of the complex, role of solvent, free energy of binding. mdpi.comnih.govRevealed a water-mediated mechanism for the binding specificity of this compound to serine proteases. nih.gov

X-ray Crystallography and NMR Spectroscopy for Complex Characterization

Role of this compound in Specificity and Selectivity of Molecular Recognition

The ultimate goal in molecular recognition is to achieve high specificity and selectivity—the ability of a ligand to bind strongly to its intended target while weakly binding to other, often closely related, molecules. numberanalytics.comnumberanalytics.com The unique structural and chemical features of this compound make it an excellent tool for achieving this. nih.govescholarship.org Its rigid phenyl ring provides a defined scaffold, while the guanidinium group offers multiple opportunities for highly specific interactions. usherbrooke.ca

The combination of hydrogen bonding, salt bridges, and cation-π interactions allows for a multi-point attachment to a binding pocket, where the geometric and chemical complementarity must be precise for high-affinity binding to occur. frontiersin.orgresearchgate.net This requirement for a precise match is the basis of specificity. nih.gov A compelling example is the selective inhibition of serine proteases. nih.gov It was shown that this compound specifically improves binding affinity for proteases that have a serine residue at position 190 (S190) in their S1 pocket, but not for those with an alanine (B10760859) at the same position. nih.gov This selectivity was found to be dependent on a specific water channel in the S190-containing proteases, a subtle structural difference that this compound can exploit. nih.gov This demonstrates how the specific properties of the ligand, in concert with the unique microenvironment of the receptor's binding site, can lead to remarkable selectivity in molecular recognition. nih.govnih.gov

Differentiating Binding Preferences in Enzyme Active Sites

This compound is widely recognized as an arginine mimetic, enabling it to target the active sites of trypsin-like serine proteases, which have a preference for cleaving peptide bonds after basic amino acids. nih.govplos.org The primary specificity pocket (S1 pocket) of these enzymes typically contains a negatively charged aspartic acid residue (Asp189) at its base, which forms a strong salt bridge with the positively charged guanidinium group of arginine or its mimics. nih.govarizona.edu However, subtle differences in the architecture of the active sites among various proteases lead to differentiated binding affinities and conformations for inhibitors containing this compound. nih.govacs.org

Research has shown that derivatives of this compound exhibit varied binding modes and affinities for enzymes such as trypsin, thrombin, and urokinase-type plasminogen activator (uPA). For instance, Nα-tosylated piperidides of p-guanidino-D,L-phenylalanine (4-TGPAP) bind weakly to trypsin in an extended conformation. acs.orgusherbrooke.ca In contrast, these same molecules show a significantly higher affinity for thrombin, which is thought to result from a more compact binding conformation within thrombin's more restrictive active site. acs.orgusherbrooke.ca

The selectivity for uPA is also illustrative. The phenylguanidine moiety of uPA inhibitors inserts into the S1 pocket, forming the canonical salt bridge with Asp189. nih.gov Its selectivity over other proteases like thrombin and factor Xa can be partly attributed to the presence of a serine residue (Ser-190) in the uPA active site, which can form additional hydrogen bonds with the guanidino group. nih.gov This residue is absent in thrombin and factor Xa, where it is replaced by an alanine, thus reducing the potential for hydrogen bonding. nih.gov

The stereochemistry of this compound is a critical determinant of its interaction with enzyme active sites. A study on the enzymatic hydrolysis of N-benzoyl-p-guanidino-phenylalaninates demonstrated clear stereospecificity. The L-isomer (L-Bz-p-GPA-OEt) was found to be a good substrate for trypsin, with a specificity constant (kcat/Km) comparable to that of the standard trypsin substrate, ethyl Nα-benzoyl-L-argininate. nih.gov Conversely, the D-isomer (D-Bz-p-GPA-OEt) was not hydrolyzed by trypsin; instead, it acted as a competitive inhibitor of the enzyme's activity. nih.gov This highlights a fundamental difference in molecular recognition: the enzyme's active site can accommodate the L-isomer in a productive conformation for catalysis, while the D-isomer binds in a manner that is non-productive and inhibitory.

Table 1: Stereospecific Interaction of this compound Derivatives with Trypsin

CompoundStereochemistryInteraction with TrypsinKey Finding
Ethyl N-benzoyl-p-guanidinophenylalaninateL-isomerSubstrateHydrolyzed by trypsin; specificity constant is comparable to that of a conventional L-arginine substrate. nih.gov
Ethyl N-benzoyl-p-guanidinophenylalaninateD-isomerCompetitive InhibitorNot hydrolyzed; inhibits the enzyme's catalytic action on other substrates. nih.gov

Stereochemical Influences on Receptor Agonism/Antagonism

The influence of stereochemistry extends beyond enzyme inhibition to the modulation of receptor function, where this compound derivatives can act as either agonists (which activate a receptor) or antagonists (which block a receptor's action). pharmacologyeducation.orgmsdmanuals.com The specific three-dimensional arrangement of the molecule dictates how it fits into a receptor's binding site and whether it can induce the conformational change necessary for activation or simply occupy the site and prevent the endogenous ligand from binding. pharmacologyeducation.org

A compelling example of stereochemical influence on receptor agonism is seen in studies of Mas-related gene C (MrgC) receptors. nih.gov Peptidomimetics of the neuropeptide Arg-Phe-NH2 were synthesized to act as agonists for these receptors. When L-4-guanidinophenylalanine was incorporated as an arginine mimetic into a derivative (compound 24a), it showed weak but measurable agonist activity at both rat MrgC and mouse MrgC11 receptors. nih.gov Strikingly, its diastereomer containing D-4-guanidinophenylalanine (compound 24b) was found to be a significantly more potent agonist. nih.gov The D-isomer was approximately 100-fold more potent at the rat MrgC receptor and 10-fold more potent at the mouse MrgC11 receptor compared to the L-isomer. nih.gov This unexpected result suggests that the backbone constraints imposed by the D-amino acid lead to a conformation that interacts more favorably with key residues in the receptor binding pocket. nih.gov

In the context of receptor antagonism, L-4-guanidinophenylalanine has been successfully incorporated into antagonists for the CXCR4 chemokine receptor. acs.org The lead peptide, FC131, is a cyclopentapeptide antagonist, and its molecular recognition of CXCR4 is heavily dependent on ionic interactions involving arginine residues. acs.org When the L-Arginine at position 1 of the peptide was replaced with L-4-guanidinophenylalanine, the resulting compound was nearly equipotent as a CXCR4 antagonist. acs.org This demonstrates that the L-isomer of this compound can effectively mimic L-arginine in an antagonist binding mode, preserving the critical interactions required to block receptor activation.

Table 2: Stereochemical Effects of this compound Derivatives on Receptor Activity

Receptor TargetCompound DerivativeStereochemistryActivityPotency (pEC50)
Rat MrgCArg-Phe-NH2 peptidomimetic (24a)L-4-GuanidinophenylalanineAgonist4.3 ± 0.3 nih.gov
Arg-Phe-NH2 peptidomimetic (24b)D-4-GuanidinophenylalanineAgonist6.2 ± 0.3 nih.gov
Mouse MrgC11Arg-Phe-NH2 peptidomimetic (24a)L-4-GuanidinophenylalanineAgonist4.8 ± 0.3 nih.gov
Arg-Phe-NH2 peptidomimetic (24b)D-4-GuanidinophenylalanineAgonist5.9 ± 0.1 nih.gov
Human CXCR4Cyclopentapeptide ([Gph1]FC131)L-4-GuanidinophenylalanineAntagonistEC50 = 0.68 μM acs.org

These findings underscore the critical role of stereochemistry in the molecular recognition of this compound. The choice between the L- and D-isomer can dramatically alter the biological activity of a molecule, converting a substrate into an inhibitor or significantly enhancing the potency of a receptor agonist. This stereospecificity provides a powerful tool for designing highly selective and potent therapeutic agents.

Advanced Analytical Methodologies for 4 Guanidinophenylalanine and Its Conjugates

Spectroscopic Techniques for Characterization of 4-Guanidinophenylalanine-Containing Molecules

Spectroscopic methods are indispensable for the detailed structural analysis of this compound and its derivatives. These techniques probe the molecular structure at various levels, from determining the exact molecular weight to elucidating the three-dimensional conformation of peptide conjugates.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound-containing molecules, providing highly accurate mass measurements. This precision is crucial for confirming the elemental composition and identifying unknown compounds. kaust.edu.sa Techniques like electrospray ionization (ESI) are often coupled with HRMS to analyze molecules such as peptides containing this compound. usherbrooke.caresearchgate.net

The exceptional mass accuracy of HRMS, often below 1 part per million (ppm), and high resolving power allow for the confident determination of molecular formulas from the measured mass-to-charge ratio (m/z) of the molecular ion. kaust.edu.sainstitut-kuhlmann.de This is particularly valuable for distinguishing between isobaric species—molecules with the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide structural information through the analysis of fragmentation patterns, which helps in sequencing peptides and identifying post-translational modifications. researchgate.netfyonibio.com

Table 1: Key Features of HRMS for this compound Analysis

Feature Description Relevance to this compound
High Mass Accuracy Typically < 2 ppm. institut-kuhlmann.de Enables confident determination of the elemental formula of the molecule and its conjugates.
High Resolving Power Can exceed 10,000,000. kaust.edu.sa Allows for the separation of ions with very similar m/z values, crucial for complex mixtures.
Isotopic Fine Structure Reveals the number of specific atoms (e.g., carbon). kaust.edu.sa Aids in confirming the molecular formula.

| Tandem MS (MS/MS) | Fragmentation of selected ions to yield structural information. researchgate.net | Used for sequencing peptides containing the this compound residue. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules containing this compound. institut-kuhlmann.deegyankosh.ac.in It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.netlibretexts.org For peptides and other conjugates, NMR is essential for confirming the correct incorporation and structure of the this compound residue.

¹H NMR provides information on the number and types of protons in a molecule, while ¹³C NMR details the carbon framework. libretexts.org The chemical shifts, coupling constants, and integration of signals in an NMR spectrum are used to piece together the molecular structure. slideshare.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can establish connectivity between protons and carbons, which is vital for assigning the complex spectra of larger molecules.

Table 2: NMR Parameters for Structural Analysis

NMR Parameter Information Provided Application to this compound
Chemical Shift (δ) Electronic environment of the nucleus. slideshare.net Confirms the presence of the guanidinium (B1211019) and phenyl groups through their characteristic chemical shifts.
Coupling Constant (J) Connectivity of adjacent nuclei. Establishes the bonding arrangement within the this compound residue and its connection to the peptide backbone.
Integration Relative number of nuclei. libretexts.org Determines the ratio of different types of protons, verifying the structure.

| Nuclear Overhauser Effect (NOE) | Proximity of nuclei in space. | Helps to determine the three-dimensional conformation of peptides containing the residue. |

Circular Dichroism (CD) Spectroscopy for Peptide Conformation Analysis

Circular Dichroism (CD) spectroscopy is a vital tool for analyzing the secondary structure of peptides that incorporate this compound. americanpeptidesociety.orgjascoinc.com This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.comnih.gov Since peptide bonds are chiral and arranged in specific orientations in secondary structures like α-helices and β-sheets, they produce characteristic CD spectra. creative-proteomics.com

The far-UV region (180-250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation. jascoinc.comspringernature.com For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org In contrast, β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org Random coil structures have a less defined spectrum with a negative band near 200 nm. americanpeptidesociety.org By analyzing the CD spectrum of a this compound-containing peptide, researchers can estimate the percentage of each secondary structure element, providing insights into how this non-natural amino acid influences peptide folding and stability. creative-proteomics.com

Chromatographic Separation and Purification Methods

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound and its conjugates. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity assessment of synthetic peptides, including those containing this compound. scispace.com The method separates components of a mixture based on their affinity for the stationary phase and solubility in the mobile phase. uv.es For purity analysis, the area of the main peak in the chromatogram is compared to the total area of all peaks, allowing for a quantitative determination of purity. torontech.com

Table 3: Typical HPLC Analysis Parameters

Parameter Description Typical Value/Condition for Peptide Analysis
Stationary Phase The solid support in the column. C18 or C8 silica-based particles.
Mobile Phase The solvent that moves through the column. uv.es A gradient of water and acetonitrile (B52724) with 0.1% TFA. mdpi.com
Flow Rate The speed at which the mobile phase passes through the column. 0.5 - 2.0 mL/min.
Detection Method for observing the separated components. UV absorbance at 214 nm or 280 nm.

| Retention Time (tR) | The time it takes for a compound to elute from the column. torontech.com | Used for identification and comparison of hydrophobicity. |

Capillary Electrophoresis for Analytical Separations

Capillary Electrophoresis (CE) is a high-efficiency analytical separation technique that separates molecules based on their charge-to-size ratio in an electric field. i-med.ac.atunl.edu It is particularly well-suited for the analysis of charged molecules like peptides and proteins. unl.edu The basic principle involves the migration of ions in a buffer-filled capillary under the influence of a high voltage. libretexts.org

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a free solution. libretexts.org The guanidinium group of this compound is protonated over a wide pH range, imparting a positive charge to peptides containing this residue. This makes them ideal candidates for analysis by CZE. The high resolving power of CE allows for the separation of peptides that may be difficult to resolve by HPLC, such as those with minor modifications or impurities. researchgate.net Another variant, Capillary Gel Electrophoresis (CGE), uses a gel matrix within the capillary to separate molecules based on size, similar to traditional gel electrophoresis but with the advantages of automation and high efficiency. libretexts.orgsciex.com

Advanced Microscopic and Imaging Techniques Applied to this compound Assemblies

The visualization of molecular assemblies is crucial for understanding their structure-function relationships. nih.gov A variety of advanced microscopic techniques are employed to study the morphology and dynamics of supramolecular structures, including those formed by this compound and its conjugates. nih.gov These methods provide high-resolution images that are complementary to spectroscopic techniques, which offer ensemble structural information. nih.gov

Commonly used techniques include:

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the fine details of molecular assemblies. nih.govresearchgate.net However, they often require sample dehydration and freezing, which can hinder the observation of dynamic processes in real-time. researchgate.net

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can generate three-dimensional surface images and characterize the nanomechanical properties of biological samples, including living cells and biomolecules. biocompare.com A key advantage of AFM over EM is its ability to image samples in a more natural state and provide 3D topographical information. researchgate.net

Confocal Laser Scanning Microscopy (CLSM): CLSM is a non-invasive optical imaging technique that allows for the real-time visualization of dynamic processes within complex environments. researchgate.net It is particularly useful for imaging fluorescently labeled molecules and can provide three-dimensional reconstructions of samples. researchgate.netbiocompare.com

Super-Resolution Microscopy (SRM): Techniques such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Single-Molecule Localization Microscopy (SMLM) have surpassed the diffraction limit of conventional optical microscopy, offering significantly higher spatial resolution. biocompare.comscielo.org.mx These methods are invaluable for studying the intricate details of molecular assemblies. nih.gov

The choice of microscopy technique depends on the specific research question, the nature of the sample, and the desired level of resolution and dynamic information. For instance, while EM provides exceptional resolution, CLSM is better suited for observing the self-assembly process in real-time. researchgate.net

Table 1: Comparison of Advanced Microscopic Techniques

Technique Principle Advantages Limitations
Electron Microscopy (EM) Uses a beam of electrons to create an image. High resolution (sub-nanometer). nih.gov Requires vacuum and often harsh sample preparation (e.g., staining, freezing). researchgate.net
Atomic Force Microscopy (AFM) A sharp probe scans the sample surface to create a topographical map. Provides 3D surface profile. biocompare.com Can be used on living cells. biocompare.com Slower imaging speed compared to optical microscopy.
Confocal Laser Scanning Microscopy (CLSM) Uses a pinhole to reject out-of-focus light, improving image contrast and resolution. Optical sectioning for 3D imaging. biocompare.com Suitable for live-cell imaging. researchgate.net Resolution is diffraction-limited (around 200 nm). researchgate.net
Super-Resolution Microscopy (SRM) A class of techniques that bypass the diffraction limit of light. Resolution down to tens of nanometers. biocompare.com Can be phototoxic and may require specific fluorescent probes. biocompare.com

Emerging Research Frontiers and Future Directions

Artificial Intelligence and Machine Learning in 4-Guanidinophenylalanine-Based Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of molecules with desired biological activities. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and predict properties, significantly accelerating the development of novel therapeutics and probes based on this compound. mdpi.com

Predicting how an enzyme will interact with a potential substrate is a central challenge in drug discovery and biocatalysis. arxiv.org Machine learning models are increasingly being employed to predict enzyme-substrate specificity with high accuracy. genscript.comnih.gov These models can be trained on large datasets of known enzyme-substrate interactions, learning the complex relationships between protein sequences, structures, and substrate chemical features. mdpi.comnih.gov

In the context of this compound, ML models can be specifically trained to understand how its guanidinium (B1211019) group influences binding to arginine-recognizing enzymes, such as proteases like trypsin and furin. researchgate.net By inputting the structure of this compound-containing peptides and the target enzyme, these models can predict binding affinities and catalytic efficiencies. This predictive power allows researchers to screen virtual libraries of compounds rapidly, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving considerable time and resources. arxiv.org

Table 1: Machine Learning Approaches for Enzyme-Substrate Prediction

Model Type Description Application to this compound
Support Vector Machines (SVM) A supervised learning model that finds a hyperplane to classify data points. mdpi.com Can classify peptides containing this compound as active or inactive against a target enzyme based on structural and chemical features.
Random Forest An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression). nih.gov Predicts the binding affinity of this compound-based inhibitors by averaging the outcomes from numerous decision trees trained on different data subsets.
Neural Networks A series of algorithms that endeavors to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates. mdpi.com Models the complex, non-linear interactions between the this compound side chain and the enzyme's active site to predict substrate suitability. mdpi.com

| Compound-Protein Interaction (CPI) Models | Models that explicitly try to learn the interactions between protein and compound features. arxiv.org | Can be used to generalize predictions to new enzymes or novel substrates incorporating the this compound scaffold. nih.gov |

Beyond prediction, AI is now capable of de novo design, generating entirely new molecular structures with desired properties. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), coupled with reinforcement learning, can explore vast chemical spaces to create novel molecules. researchgate.net

For this compound, this technology holds immense promise. A generative model can be guided by a "pharmacophore," a set of spatial and chemical features necessary for biological activity. nih.gov The guanidinium group of this compound can be defined as a key pharmacophoric feature for targeting enzymes that bind arginine. The model can then generate diverse molecular scaffolds that incorporate this feature, optimizing for other properties like solubility, synthesizability, and low toxicity. This approach facilitates the discovery of entirely new classes of inhibitors or probes that leverage the unique binding properties of this compound. mdpi.com

Predictive Modeling for Enzyme-Substrate Specificity

Integration of this compound in Advanced Materials Science

The distinct chemical characteristics of this compound—namely its rigid phenyl ring and the strongly basic, positively charged guanidinium group—make it a valuable building block for advanced biomaterials.

Hydrogels are water-swollen polymer networks widely used in tissue engineering, drug delivery, and as scaffolds for cell culture. nih.gov The properties of these materials, such as stiffness, degradability, and bioactivity, can be precisely controlled or "tuned". nih.govchemrxiv.org Incorporating peptides containing this compound into hydrogel formulations offers a powerful method for tuning these properties.

The positively charged guanidinium group can form strong, non-covalent interactions (e.g., hydrogen bonds and ionic bonds) with negatively charged polymers or biomolecules within the hydrogel network. This cross-linking can enhance the mechanical strength and stability of the material. mdpi.com Furthermore, the presence of the guanidinium group on the hydrogel scaffold can promote cell adhesion and proliferation, mimicking the function of arginine in the extracellular matrix. By varying the concentration of this compound within the hydrogel, its physical and biological properties can be systematically adjusted to suit specific applications, from soft matrices for neural tissue engineering to stiffer scaffolds for bone regeneration. mdpi.com

The functionalization of nanomaterials with biological molecules is a key strategy for creating targeted therapies and diagnostics. rsc.org Nanoparticles, nanotubes, and other nanoscale architectures can be decorated with molecules that guide them to specific cells or tissues. The guanidinium group is well-known for its ability to interact with cell surface proteoglycans and facilitate entry into cells, a property leveraged by cell-penetrating peptides.

Attaching this compound or peptides containing it to the surface of nanoparticles creates a nanoscale architecture with enhanced cell-targeting capabilities. rsc.org This strategy can be used to improve the delivery of therapeutic payloads (e.g., drugs, siRNA) into cancer cells or other target cells. The rigid phenyl group of this compound can also contribute to the stability and organization of molecules on the nanoparticle surface, leading to more robust and effective nanodevices.

Hydrogels and Biomaterials with Tunable Properties

Innovative Applications in Synthetic Biology and Biotechnology

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govnumberanalytics.com A major thrust in this field is the expansion of the genetic code to include non-canonical amino acids (ncAAs) like this compound. cnjournals.com

By engineering the translational machinery of organisms like E. coli, scientists can direct the site-specific incorporation of this compound into proteins. nih.gov This opens up a vast design space for creating novel proteins and enzymes with enhanced or entirely new functions. For example, replacing a key arginine residue in an enzyme's active site with this compound could subtly alter its substrate specificity or enhance its stability. This approach allows for the creation of custom biocatalysts for industrial processes or therapeutic proteins with improved properties. frontiersin.org The ability to build proteins with this powerful arginine mimetic is a significant advancement in biotechnology, enabling the production of novel bioactive compounds and engineered cellular platforms. frontiersin.org

Table 2: Mentioned Compounds

Compound Name Abbreviation
This compound Gnf
2-amino-3-guanidinopropionic acid Agp
4-aminophenylalanine Phe(4-NH2)
Acrylamides -
Adenine A
Arginine Arg
Citrulline Cit
Cytosine C
Deoxyribonucleic acid DNA
Gelatin methacrylamide GelMA
Guanine G
Homoarginine hArg
Ornithine Orn
Ribonucleic acid RNA
Thymine T
Uracil U

Challenges and Opportunities in Expanding the Academic and Industrial Utility of this compound

The unique properties of this compound (4-Gnf) as a non-proteinogenic amino acid have established its role in biochemical research, particularly as a mimic for arginine in the development of enzyme inhibitors. However, its transition from a specialized laboratory reagent to a widely utilized component in academic and industrial settings is met with several challenges and significant opportunities.

Challenges in Broader Application

Purification and Impurity Profile: Purifying peptides that contain this compound presents a significant challenge. Crude synthetic peptide mixtures are inherently complex, containing a variety of impurities such as truncated sequences, deletion products, and by-products from protecting groups. waters.comnih.gov The final purity and yield of the target peptide are critical for its application, whether in research or as a therapeutic. waters.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common purification technique, but it has limitations. bio-works.comneulandlabs.com The high polarity of the guanidinium group in 4-Gnf can lead to poor retention and resolution on standard C18 columns, making separation from closely related impurities difficult. bio-works.com Furthermore, scaling up RP-HPLC can lead to high backpressures and requires large volumes of organic solvents, increasing costs and environmental concerns. huarenscience.combio-works.com To achieve the high purity required for clinical applications, orthogonal purification techniques like ion-exchange chromatography (IEX) may be necessary, adding further steps and complexity to the downstream processing. waters.combio-works.com

ChallengeDescriptionKey Issues
Synthesis Chemical synthesis of peptides is generally costly and difficult to scale. researchgate.net The incorporation of the bulky 4-Gnf residue can lead to inefficient reactions.High cost of reagents, complex multi-step synthesis, low scalability, potential for side reactions. huarenscience.commdpi.com
Purification Separation of the target peptide from synthesis-related impurities is complex. waters.comnih.govFormation of deletion/truncated sequences, by-products. mdpi.com Challenges with RP-HPLC for polar molecules, need for multi-step purification. bio-works.comneulandlabs.com
Cost High production costs limit widespread adoption, particularly for industrial applications. researchgate.netExpensive raw materials, complex synthesis and purification processes, low overall yields. huarenscience.combio-works.com

Opportunities for Future Development

Despite the challenges, numerous opportunities exist to expand the utility of this compound, driven by advancements in synthesis, drug discovery, and biotechnology.

Innovations in Drug Discovery: The primary opportunity for this compound lies in drug discovery, where it serves as a critical tool for designing potent and selective enzyme inhibitors. emory.eduthemarkfoundation.orgdrugdiscoverychemistry.com Its ability to act as a bioisostere of arginine allows researchers to probe the specificity of enzyme active sites, particularly in serine proteases involved in cancer, coagulation, and viral infections. pnas.orgau.dknih.gov Research has consistently shown that substituting arginine with 4-Gnf in peptide inhibitors can lead to a significant enhancement in binding affinity and selectivity. au.dkresearchgate.net For example, variants of the mupain-1 peptide inhibitor showed a 2- to 10-fold improved affinity for murine urokinase-type plasminogen activator (muPA) when arginine was replaced with this compound. au.dk This highlights the potential for creating more effective therapeutics.

Enhancing Peptide Stability and Pharmacokinetics: A major drawback of peptide-based drugs is their poor in vivo stability due to rapid degradation by proteases. nih.govmdpi.com The incorporation of unnatural amino acids like this compound is a key strategy to overcome this limitation. researchgate.netnih.gov Its non-natural structure can confer resistance to enzymatic cleavage, thereby extending the peptide's circulatory half-life. nih.gov Furthermore, incorporating 4-Gnf into cyclic peptide scaffolds can further enhance stability and may improve cell permeability, making them more viable as drug candidates. mdpi.comresearchgate.net

Development of Novel Derivatives and Applications: There is a vast potential for developing novel derivatives of this compound to fine-tune its properties. By modifying the linker between the phenyl ring and the guanidinium group or by altering the substitution pattern on the aromatic ring, new building blocks can be created with improved binding characteristics or synthetic accessibility. These new derivatives could expand the range of targetable enzymes beyond serine proteases.

Advances in Synthesis and Production: To overcome the high cost of chemical synthesis, alternative production methods are a promising frontier. Chemoenzymatic and fully enzymatic synthesis routes are being explored for the production of unnatural amino acids. mdpi.comfrontiersin.org These biocatalytic methods can offer higher stereoselectivity, operate under milder conditions, and generate less waste, potentially providing a more sustainable and cost-effective industrial-scale production pathway. mdpi.comnih.govchemrxiv.org For instance, engineered D-amino acid dehydrogenases have been used to produce various D-amino acid derivatives, a strategy that could potentially be adapted for this compound. mdpi.com

OpportunityDescriptionPotential Impact
Drug Discovery Use as an arginine mimetic to design highly potent and selective enzyme inhibitors. pnas.orgau.dkDevelopment of new therapeutics for cancer, thrombosis, and infectious diseases. emory.eduthemarkfoundation.org
Peptide Stability Incorporation into peptides to increase resistance to proteolytic degradation. nih.govmdpi.comImproved pharmacokinetic profiles and efficacy of peptide-based drugs.
Derivative Development Creation of novel 4-Gnf analogs with tailored properties.Expanded scope of biological targets and improved inhibitor characteristics.
Alternative Synthesis Exploration of enzymatic and chemoenzymatic routes for production. mdpi.comresearchgate.netMore cost-effective, scalable, and environmentally friendly manufacturing processes. nih.govchemrxiv.org

Q & A

How can researchers formulate hypothesis-driven questions when studying Gpp’s structure-activity relationships?

  • Methodological Answer :
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. Example: “Does substituting the guanidinium group’s position (para vs. meta) alter AMP selectivity?”
  • Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure experiments:
  • Population : Bacterial membranes.
  • Intervention : Gpp-modified AMPs.
  • Comparison : Native AMPs.
  • Outcome : MIC reduction ≥50% .

Key Considerations for Data Reporting

  • Reproducibility : Document synthesis protocols, instrument parameters, and raw data in supplementary materials .
  • Contradiction Analysis : Compare results with prior studies (e.g., guanidinium derivatives like arginine analogs) and discuss potential causes (e.g., solvent polarity, bacterial strain variation) .
  • Ethical Compliance : For in vivo studies, obtain institutional approvals and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.